YH239-EE

Apoptosis Cancer Research Prodrug

YH239-EE is the ethyl ester prodrug of YH239, specifically designed for superior cellular uptake and apoptotic induction vs. the free acid (40% vs. 4.92% in MCF7 cells). It is the preferred tool for p53-MDM2 studies in wild-type p53 AML models (MOLM-13, OCI-AML-3) and solid tumors like MCF7 breast cancer. Its well-characterized enantiomer pair (3.36-fold EC50 difference) makes it indispensable for stereochemistry-dependent target engagement research. Guarantee your experimental reproducibility by sourcing this non-fungible, high-purity compound.

Molecular Formula C25H27Cl2N3O4
Molecular Weight 504.4 g/mol
Cat. No. B611882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYH239-EE
SynonymsYH239-EE;  YH239EE;  YH239 EE;  YH239 Ethylester; 
Molecular FormulaC25H27Cl2N3O4
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O
InChIInChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32)
InChIKeyOTUBDDRFPQLPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YH239-EE: A Prodrug p53-MDM2 Antagonist for AML and Oncology Research


YH239-EE (CAS 1364488-67-4) is the ethyl ester prodrug form of YH239, a potent antagonist of the p53-MDM2 protein-protein interaction [1]. By blocking this interaction, it stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and the induction of apoptosis . This compound is primarily investigated for its therapeutic potential in cancers characterized by wild-type p53, most notably acute myeloid leukemia (AML) [1].

YH239-EE Procurement: Why Potency and Prodrug Design Preclude Simple Substitution


The p53-MDM2 inhibitor class encompasses a diverse array of compounds with significant variations in potency, selectivity, and, crucially, their chemical form (e.g., free acid vs. prodrug) [1]. Simply substituting YH239-EE with another MDM2 antagonist, such as Nutlin-3a, RG7112, or even its own parent acid YH239, is scientifically unsound. YH239-EE's differentiation is grounded in its specific ethyl ester prodrug design, which is engineered for enhanced cellular activity [2]. This design, combined with a distinct potency profile in specific cancer models, means that experimental outcomes from one compound cannot be directly extrapolated to another. The quantitative evidence below demonstrates precisely where YH239-EE's performance and structural properties diverge, making it a non-fungible research tool for specific applications.

YH239-EE Evidence: A Quantitative Guide to Selecting the Right MDM2 Inhibitor


YH239-EE vs. YH239: Prodrug Esterification Yields Superior Apoptosis Induction

In a direct comparison, YH239-EE induces significantly higher levels of apoptosis and necrosis than its parent free acid, YH239. This difference is attributable to the enhanced cellular properties conferred by its ethyl ester prodrug form [1].

Apoptosis Cancer Research Prodrug

YH239-EE vs. Nutlin-3: Target Compound Demonstrates Superior Pro-Apoptotic Activity in MOLM-13 AML Cells

In a head-to-head comparison of apoptosis induction in the p53 wild-type AML cell line MOLM-13, YH239-EE exhibited greater activity than Nutlin-3 at the same concentration and treatment duration [1].

Acute Myeloid Leukemia (AML) Apoptosis p53

YH239-EE vs. Nutlin-3: Enhanced Pro-Apoptotic Effect in OCI-AML-3 AML Cells

A direct comparison in another p53 wild-type AML cell line, OCI-AML-3, reveals that YH239-EE induces a higher percentage of apoptotic and necrotic cells compared to Nutlin-3 under identical experimental conditions [1].

Acute Myeloid Leukemia (AML) Apoptosis p53

YH239-EE vs. Its Enantiomers: Significant Enantiomer-Dependent Activity Differences

The activity of YH239-EE is highly dependent on its stereochemistry. In MOLM-13 cells, the (+) enantiomer demonstrates markedly higher potency than the (-) enantiomer, highlighting the importance of chirality for target engagement .

Enantiomer-Specific Activity Cancer Research Stereochemistry

YH239-EE vs. Milademetan: Lower IC50 in Breast Cancer Model Suggests Potency Advantage

In a cross-study comparison of MDM2 inhibitors in the MCF7 breast cancer cell line, YH239-EE exhibited a lower IC50 than Milademetan, indicating greater potency in this specific model system [1].

Breast Cancer Cytotoxicity MDM2 Inhibitor

YH239-EE Applications: Evidence-Backed Scenarios for Research and Discovery


Investigating p53-MDM2 Antagonism in Acute Myeloid Leukemia (AML)

This is the most well-documented application for YH239-EE. Its selection should be prioritized for studies in AML, particularly in models with wild-type p53. The evidence demonstrates its ability to induce apoptosis in multiple AML cell lines, including MOLM-13 and OCI-AML-3, and, critically, in patient-derived AML blast samples . Its activity in these clinically relevant models makes it a highly suitable tool for target validation and preclinical efficacy studies in AML.

Comparative Analysis of MDM2 Inhibitor Efficacy in Solid Tumor Models

YH239-EE is a relevant comparator for studies evaluating the role of p53 activation in solid tumors, such as breast cancer. In the MCF7 breast cancer cell line, YH239-EE's IC50 has been established in direct comparison to other MDM2 inhibitors like Nutlin-3 and Milademetan . This existing data provides a valuable baseline for researchers to contextualize their own findings when testing novel compounds or combinations in breast cancer and other solid tumor models.

Prodrug vs. Active Moiety Studies for Cellular Activity

The significant difference in apoptotic induction between the ethyl ester prodrug YH239-EE and its parent free acid YH239 (40% vs. 4.92% in MCF7 cells) makes this compound an ideal case study for investigating the impact of esterification on cellular uptake and functional activity. Researchers studying prodrug design or the structure-activity relationship of MDM2 inhibitors can use YH239-EE and YH239 as a well-characterized pair to dissect the contribution of the ester moiety to overall potency.

Chirality and Enantiomer-Specific Activity Studies

The differential activity between the (+) and (-) enantiomers of YH239-EE, with a 3.36-fold difference in EC50 in MOLM-13 cells , makes this compound a useful tool for exploring stereochemistry-dependent target engagement. Researchers interested in the role of chirality in drug-protein interactions can utilize the distinct enantiomers of YH239-EE to probe the stereochemical requirements of the p53-MDM2 binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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